molecular formula C14H13NO B1584570 2,2-Diphenylacetamide CAS No. 4695-13-0

2,2-Diphenylacetamide

Cat. No. B1584570
CAS RN: 4695-13-0
M. Wt: 211.26 g/mol
InChI Key: ZXQVXEAZKZFEEP-UHFFFAOYSA-N
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Description

2,2-Diphenylacetamide is a chemical compound with the molecular formula C14H13NO . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenylacetamide consists of a central carbon atom bonded to two phenyl groups and an amide group . The InChI key for 2,2-Diphenylacetamide is KYPIASPTMDEDQB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Diphenylacetamide is a white to off-white solid . It has a molecular weight of 211.26 . The compound is sealed in dry, room temperature conditions for storage .

Scientific Research Applications

Herbicide Metabolism and Phytotoxicity

2,2-Diphenylacetamide, when metabolized by soil fungi such as Trichoderma viride and Aspergillus candidus, transforms into metabolites that are more toxic than the original compound to certain plant seedlings like tomatoes and barnyard grass. This suggests that the phytotoxicity of diphenamid, a related herbicide, may actually be due to its metabolites rather than the original substance (Kesner & Ries, 1967).

Herbicide Uptake and Translocation

Studies have shown that root application of N,N-dimethyl-2,2-diphenylacetamide (diphenamid) can significantly inhibit both root and shoot growth in certain plant species like oats, whereas shoot application does not affect growth. This indicates a specific uptake mechanism and a differential effect based on the method of application (Deli & Warren, 1970).

Environmental Impact on Herbicide Activity

The activity of N,N-dimethyl-2,2-diphenylacetamide (diphenamid) can be influenced by environmental factors like high humidity and low light intensity. These conditions have been shown to enhance the herbicide's activity, suggesting a complex interaction between chemical application and environmental conditions (Lynch & Sweet, 1971).

Antimicrobial Potential

Some derivatives of 2,2-diphenylacetamide have demonstrated significant antimicrobial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).

Metabolic Studies in Soybean

Research involving soybean cell suspensions showed that diphenamid undergoes metabolism to produce various metabolites, some of which are glucose conjugates. This study highlights the potential of using plant cell cultures to understand the fate of agricultural chemicals in crops (Davis et al., 1978).

Pharmacological Properties

Certain derivatives of 1-diphenylacetamide-2-butanol, related to 2,2-diphenylacetamide, have been studied for their pharmacological properties, showing effects like hypothermia and anxiolytic action in animal models (Kolasa et al., 1989).

Class IIa Histone Deacetylase Inhibitors

Diphenylmethylene hydroxamic acids, which include N-hydroxy-2,2-diphenylacetamide derivatives, have been identified as selective inhibitors of HDAC class IIa, indicating potential applications in cancer therapy (Tessier et al., 2009).

Analgesic Activity Studies

Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and tested for analgesic activity, showing significant pain-relieving properties in in vivo models. This research opens avenues for developing new analgesic drugs (Kumar et al., 2019).

Safety And Hazards

2,2-Diphenylacetamide is classified as harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQVXEAZKZFEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196995
Record name 2,2-Diphenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylacetamide

CAS RN

4695-13-0
Record name 2,2-Diphenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4695-13-0
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29731
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-DIPHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
747
Citations
HK Fun, TS Chia, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C22H21NO, consists of two crystallographically independent molecules (A and B). Each molecule contains two benzene rings and one …
Number of citations: 2 scripts.iucr.org
HK Fun, CW Ooi, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H15F2NO, the mean plane of the acetamide group makes dihedral angles of 88.26 (6), 78.30 (7) and 9.83 (6) with the two terminal benzene rings and difluoro-…
Number of citations: 3 scripts.iucr.org
HK Fun, WS Loh, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H16ClNO, an S(6) ring motif is formed via an intramolecular C—H⋯O hydrogen bond. The chloro-substituted benzene ring is almost perpendicular to the …
Number of citations: 1 scripts.iucr.org
MSM Yusof, NR Razali, S Arshad… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C23H22N2OS, the diphenylacetyl and ethylbenzene groups adopt a trans–cis conformation, respectively, with respect to the S atom across the (S=)C—N bonds. …
Number of citations: 2 scripts.iucr.org
MSM Yusof, NR Razali, S Arshad… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C25H26N2OS, the diethyl-substituted benzene ring forms dihedral angles of 67.38 (9) and 55.32 (9) with the terminal benzene rings. The molecule adopts a trans–…
Number of citations: 1 scripts.iucr.org
M Akkurt, S Karaca, E Şahin, O Guezel… - … Section E: Structure …, 2007 - scripts.iucr.org
In the molecule of the title compound, C22H24N2O3S, the dihedral angle between the two phenyl rings is 70.28 (11). The cyclohexane ring adopts a chair conformation while the …
Number of citations: 8 scripts.iucr.org
Ö Güzel, E İlhan, A Salman - Monatshefte für Chemie/Chemical Monthly, 2006 - Springer
2-Hydroxy-2,2-diphenylacetohydrazide (2), cyclic ketones, and mercaptoalkanoic acids were converted into 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-…
Number of citations: 25 link.springer.com
RD Verschoyle, AW Brown, C Nolan, DE Ray… - … and Applied Toxicology, 1992 - Elsevier
The insect repellent DEET and the structurally related herbicide diphenamid both cause ataxia associated with a spongi-form myelinopathy largely confined to the cerebellar roof nuclei. …
Number of citations: 48 www.sciencedirect.com
DP Schultz, BG Tweedy - Journal of Agricultural and Food …, 1971 - ACS Publications
MATERIALS AND METHODS Plant Material. Wheat, Triticum aestwum(L.) variety Arthur, and tomato, Lycopersicon esculentum (Mill.) variety Pink Mozark x Tomboy, Fi, were used for …
Number of citations: 26 pubs.acs.org
ŞP Yalçın, M Akkurt, E Şahin, Ö Güzel… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C24H28N2O3S, the pendant methyl C atom bonded to the cyclohexane ring is disordered over two sites in a 0.580 (11):0.420 (11) ratio. The cyclohexane ring …
Number of citations: 1 scripts.iucr.org

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